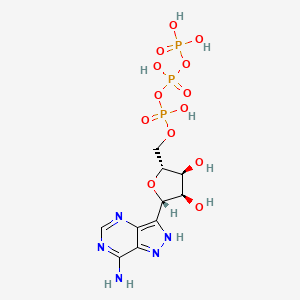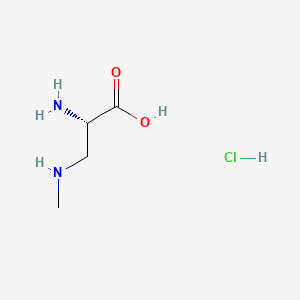
2-Acetyllactic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyllactic acid amide is an organic compound with the molecular formula C5H9NO3 It is a derivative of butanamide, featuring a hydroxyl group and a ketone group on the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyllactic acid amide can be synthesized through the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. The reaction conditions and the specific aldehyde used can influence the final product, leading to the formation of either 2,4-dihydroxy-2-methyl-2H-3,4-dihydro-1-benzopyran-3-carboxamides or 2-hydroxy-2-methyl-2H-1-benzopyran-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyllactic acid amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-3-oxobutanoic acid, while reduction can produce 2-hydroxy-2-methyl-3-hydroxybutanamide.
Aplicaciones Científicas De Investigación
2-Acetyllactic acid amide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Acetyllactic acid amide involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Acetyllactic acid amide can be compared with other similar compounds, such as:
2-Hydroxy-2-methyl-2H-1-benzopyran-3-carboxamide:
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: This ester derivative has similar functional groups but differs in its ester linkage, affecting its reactivity and applications.
Propiedades
Número CAS |
18354-48-8 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.131 |
Nombre IUPAC |
2-hydroxy-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-3(7)5(2,9)4(6)8/h9H,1-2H3,(H2,6,8) |
Clave InChI |
IDVUUKXMLBZFEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)N)O |
Sinónimos |
Acetoacetamide, 2-hydroxy-2-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)





![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate](/img/structure/B579840.png)

